molecular formula C18H21N3O3 B2788089 1-acetyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide CAS No. 2034394-72-2

1-acetyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2788089
CAS No.: 2034394-72-2
M. Wt: 327.384
InChI Key: QCLVUHPQQJMUNY-UHFFFAOYSA-N
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Description

1-acetyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide is a piperidine-derived carboxamide featuring a pyridinylmethyl group substituted with a furan heterocycle at the 6-position.

Properties

IUPAC Name

1-acetyl-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-13(22)21-8-6-15(7-9-21)18(23)20-12-14-4-5-16(19-11-14)17-3-2-10-24-17/h2-5,10-11,15H,6-9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLVUHPQQJMUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-acetyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structural features, including a piperidine ring, a pyridine ring, and a furan ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

PropertyValue
Molecular Formula C₁₈H₂₁N₃O₃
Molecular Weight 327.4 g/mol
CAS Number 2034226-92-9

The biological activity of this compound likely stems from its ability to interact with various molecular targets through multiple mechanisms, including:

  • Hydrogen Bonding : The presence of nitrogen and oxygen atoms allows for hydrogen bonding with biological macromolecules.
  • π-π Stacking : Aromatic rings such as pyridine and furan can engage in π-π stacking interactions, influencing binding affinities.
  • Electrostatic Interactions : Charged groups within the molecule may interact with oppositely charged sites on target proteins.

Antiviral Properties

Research indicates that compounds containing similar heterocyclic structures exhibit antiviral activity. For instance, derivatives with pyridine and furan moieties have shown promise as inhibitors of viral replication pathways. A study highlighted that modifications at specific positions on the heterocycles can enhance reverse transcriptase inhibitory activity significantly, suggesting that this compound could also exhibit similar properties .

Anticancer Activity

Preliminary studies suggest potential anticancer effects. Compounds with structures analogous to this compound have been evaluated against various cancer cell lines, demonstrating cytotoxicity at varying concentrations. For example, related compounds showed IC50 values ranging from 130 µM to over 250 µM against different cancer cell lines . The specific mechanisms by which these compounds induce apoptosis or inhibit proliferation remain to be fully elucidated.

Antibacterial Activity

The antibacterial potential of related nitrogen heterocycles has been documented. Compounds similar to this compound have demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 3.12 µg/mL . This suggests that further exploration into the antibacterial properties of this specific compound could yield valuable insights.

Case Studies

  • Antiviral Evaluation : In a study examining the efficacy of various heterocycles as antiviral agents, compounds structurally related to this compound were tested in MT-4 cells. The results indicated that certain substitutions on the pyridine ring significantly enhanced antiviral activity compared to lead compounds .
  • Cytotoxicity Testing : A comparative study involving several derivatives assessed their cytotoxic effects on human cancer cell lines. The results showed that compounds with similar structural motifs exhibited varied degrees of cytotoxicity, highlighting the importance of structural modifications in enhancing biological activity .

Pharmacokinetics

The pharmacokinetic profile of this compound is hypothesized to be favorable due to the presence of piperidine and pyridine rings, which typically enhance solubility and permeability. However, detailed studies are required to confirm absorption, distribution, metabolism, and excretion (ADME) properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their distinguishing features are summarized below:

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound : 1-acetyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide C₁₉H₂₂N₃O₃* 340.40 g/mol Furan-2-yl, acetyl-piperidine Higher polarity due to furan oxygen; predicted improved aqueous solubility vs. thiophene analogs
Thiophene Analog : 1-acetyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}piperidine-4-carboxamide C₁₈H₂₁N₃O₂S 343.44 g/mol Thiophen-3-yl, acetyl-piperidine Increased lipophilicity (logP ~2.8) due to sulfur; potential enhanced π-π stacking
Fluorobenzoyl Derivative () C₂₉H₂₈FN₇O₂ 549.58 g/mol 4-Fluorobenzoyl, pyrimidinyl-pyridinamine Fluorine enhances metabolic stability and binding affinity via hydrophobic interactions
Ethynylphenyl Analog () C₁₇H₁₉N₃O₂ 297.36 g/mol 3-Ethynylphenyl Ethynyl group introduces rigidity; potential for click chemistry modifications

*Calculated based on structural similarity to .

Functional and Pharmacological Differences

  • Heterocycle Substitution (Furan vs. Thiophene’s sulfur atom may enhance binding to aromatic residues in hydrophobic enzyme pockets, as seen in kinase inhibitors .
  • Acetyl vs. Fluorobenzoyl Groups :
    The acetyl group in the target compound is less sterically demanding than the 4-fluorobenzoyl group in ’s anti-angiogenic compound. Fluorine’s electron-withdrawing effects in the latter may improve target engagement but increase synthetic complexity .

  • Ethynylphenyl vs. Pyridinyl-Furan : The ethynylphenyl analog () lacks the heteroaromatic pyridinyl-furan motif, which could diminish interactions with targets requiring dual heterocycle recognition. However, its ethynyl group enables modular derivatization for probe development .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing 1-acetyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide?

  • Answer : The synthesis involves multi-step reactions, including amide bond formation between the piperidine and pyridine-furan moieties. Key steps:

  • Coupling Agents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxylic acids for amide bond formation .
  • Reaction Conditions : Temperature control (e.g., 0–5°C for carbodiimide activation) and solvent selection (e.g., dichloromethane or DMF) to minimize side reactions .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization for high-purity isolates .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, piperidine carbons at δ 40–60 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass) .
  • Infrared Spectroscopy (IR) : Detection of amide C=O stretches (~1650 cm⁻¹) and acetyl groups (~1700 cm⁻¹) .

Q. How can researchers optimize reaction yields during the synthesis of pyridine-piperidine hybrids?

  • Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Stepwise Monitoring : TLC or HPLC to track reaction progress and adjust stoichiometry .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in biological assays?

  • Answer :

  • Substituent Variation : Modify the furan ring (e.g., 3-furan vs. 2-furan) or piperidine substituents (e.g., acetyl vs. sulfonyl groups) to assess impact on bioactivity .
  • Bioisosteric Replacement : Replace the pyridine ring with pyrimidine or triazine to evaluate binding affinity changes .
  • Pharmacophore Mapping : Use software like Schrodinger’s Phase to identify critical hydrogen bond donors/acceptors .

Q. How can computational methods predict the biological targets of this compound?

  • Answer :

  • Molecular Docking : Tools like AutoDock Vina or Glide to simulate binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs). Focus on conserved residues in binding pockets .
  • ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and toxicity risks .

Q. What experimental approaches resolve contradictions in bioactivity data across different studies?

  • Answer :

  • Dose-Response Curves : Replicate assays with standardized concentrations (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ values .
  • Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to identify non-specific binding .
  • Metabolic Stability Tests : Liver microsome assays to assess compound degradation rates .

Methodological Tables

Table 1 : Key Synthetic Parameters for Piperidine-Pyridine Hybrids

ParameterOptimal ConditionReference
Coupling AgentEDC/HOBt
Solvent for AcylationDMF
Purification MethodSilica Gel Chromatography

Table 2 : Computational Tools for Target Prediction

ToolApplicationReference
AutoDock VinaBinding affinity simulation
SwissADMEADMET profiling
Schrodinger PhasePharmacophore modeling

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